5-(chloromethyl)-3-(2-chlorophenethyl)-1,2,4-oxadiazole
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Overview
Description
5-(chloromethyl)-3-(2-chlorophenethyl)-1,2,4-oxadiazole is a heterocyclic compound with significant interest in the fields of medicinal chemistry and material science. This compound is known for its unique structural features, which include a 1,2,4-oxadiazole ring substituted with chloromethyl and 2-chlorophenylethyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-3-(2-chlorophenethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(2-chlorophenyl)ethylamine with chloroacetyl chloride to form an intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-3-(2-chlorophenethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN), typically under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted oxadiazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms of the compound with modified oxidation states.
Scientific Research Applications
5-(chloromethyl)-3-(2-chlorophenethyl)-1,2,4-oxadiazole has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-3-(2-chlorophenethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit key enzymes or disrupt cellular pathways, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
- 3-(2-Chlorophenethyl)-5-(chloromethyl)-1,2,4-oxadiazole
Uniqueness
5-(chloromethyl)-3-(2-chlorophenethyl)-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications .
Properties
CAS No. |
1355171-00-4 |
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Molecular Formula |
C11H10Cl2N2O |
Molecular Weight |
257.114 |
IUPAC Name |
5-(chloromethyl)-3-[2-(2-chlorophenyl)ethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H10Cl2N2O/c12-7-11-14-10(15-16-11)6-5-8-3-1-2-4-9(8)13/h1-4H,5-7H2 |
InChI Key |
BWXACTULYIEWHO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CCC2=NOC(=N2)CCl)Cl |
Origin of Product |
United States |
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